3,4-Dihydroxy-2-methylbenzoic acid

Overview

Description

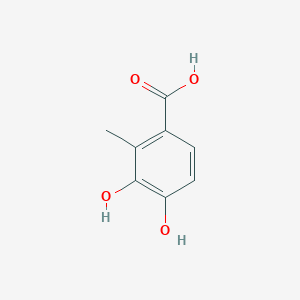

3,4-Dihydroxy-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8O4 . It is a natural product found in Trichilia monadelpha .

Synthesis Analysis

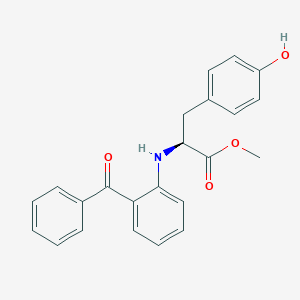

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

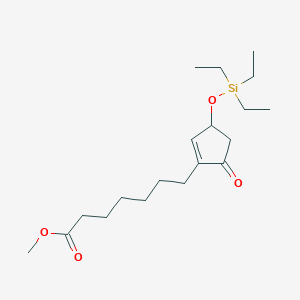

The molecular structure of this compound consists of a benzene ring with two hydroxyl groups and one carboxyl group attached to it . The molecular weight of this compound is 168.15 g/mol .Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds synthesized from this compound was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical and Chemical Properties Analysis

This compound has a molecular weight of 168.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 168.04225873 g/mol . The topological polar surface area is 77.8 Ų .Scientific Research Applications

Electrochemical Synthesis : 3,4-Dihydroxybenzoic acid has been studied for its role in electrochemical synthesis, particularly in the production of benzofuran derivatives, which have potential applications in various chemical processes (Moghaddam et al., 2006).

Synthesis of Anti-Cancer Drugs : It serves as a key intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Cao Sheng-li, 2004).

Reactive Extraction Applications : This compound is significant in the extraction of protocatechuic acid from waste streams of food processing industries. Its removal is necessary due to its bactericidal properties, and it also finds applications in bioplastics and bio-based active films for food preservation (Antony & Wasewar, 2019).

Natural Occurrence and Pharmacological Properties : 3,4-Dihydroxybenzoic acid is a naturally occurring phenolic compound, being the active component of many medicinal and edible plants. It possesses many pharmacological properties and is studied for its potential health benefits (Abraham & Arfmann, 1990).

Supercritical Carbon Dioxide Solubility : Research has been conducted on the solubility of 3,4-Dihydroxybenzoic acid in supercritical carbon dioxide, which is valuable for the separation of natural compounds from their matrices (Murga et al., 2002).

Anodic Oxidation for Wastewater Treatment : This compound is used as an intermediate chemical reactant in industrial processes and has been studied for wastewater treatment through electrochemical oxidation (Leite et al., 2003).

Safety and Hazards

While specific safety and hazard information for 3,4-Dihydroxy-2-methylbenzoic acid is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Mechanism of Action

- ChemicalBook: 3,4-Dihydroxy-2-methylbenzoic acid

- ChemSpider: this compound

- NIST Chemistry WebBook: 2-Hydroxy-4-methylbenzoic acid

- Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry

- Synthesis and some properties of 2,4,6-trihydroxy-3-methylbenzoic acid

- DrugBank: 2,3-Dihydroxy-Benzoic Acid

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as 3,4-Dihydroxy-2-methylbenzoic acid, can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known that benzylic halides can react via an SN1 pathway, via the resonance-stabilized carbocation

Properties

IUPAC Name |

3,4-dihydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTVOKFHNGKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439898 | |

| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-47-6 | |

| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)

![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)